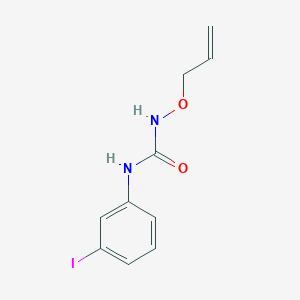
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
作用机制
The mechanism of action of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth of bacteria and viruses by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the level of reactive oxygen species (ROS) in cancer cells, which is associated with the induction of apoptosis. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and viral nucleic acids, which is responsible for its antimicrobial and antiviral activities.
实验室实验的优点和局限性
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. The compound is stable under normal laboratory conditions and can be stored for an extended period. However, the compound has some limitations for lab experiments. It is insoluble in water, which makes it challenging to use in aqueous-based experiments. The compound is also sensitive to air and light, which can affect its stability and purity.
未来方向
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several potential future directions. One possible direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Another direction is to explore the compound's potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to evaluate the compound's safety and toxicity profiles in vivo. Finally, the development of novel derivatives of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate with improved properties and activities is a promising direction for future research.
Conclusion:
In conclusion, Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a promising compound with potential applications in various fields, especially in medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's properties and activities and to develop novel derivatives with improved properties.
合成方法
The synthesis of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux conditions in ethanol, and the product is obtained by recrystallization from ethanol.
科学研究应用
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been reported to possess potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
属性
产品名称 |
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C14H14Cl2N2O2S |
分子量 |
345.2 g/mol |
IUPAC 名称 |
methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-7-10(13(19)20-3)12(17-14(21)18(7)2)8-5-4-6-9(15)11(8)16/h4-6,12H,1-3H3,(H,17,21) |
InChI 键 |
QDAVPHBHZKOOMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
规范 SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)

![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)


![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)

![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)